2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Description
Infrared (IR) Spectroscopy
Key IR absorptions for the compound are predicted based on functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
- 1-Phenylethylamino group :
- CH₂ (adjacent to NH): δ 2.8–3.2 ppm (multiplet).
- CH (central carbon): δ 4.0–4.5 ppm (quartet).
- Aromatic protons : δ 6
Properties
IUPAC Name |
2-(1-phenylethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(8-5-3-2-4-6-8)17-12-18-10(13(14,15)16)9(21-12)11(19)20/h2-7H,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRHLUYXPQAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(S2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
-
Antimicrobial Activity :
- Recent studies have indicated that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its increased permeability across bacterial membranes.
-
Anticancer Potential :
- Thiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. In one study, related compounds exhibited promising activity against prostate cancer and melanoma cells . The mechanism of action is believed to involve the inhibition of specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition :
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Alkyl/Aryl Amino Substitutions
- 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Molecular formula: C₁₂H₉F₃N₂O₂S Molecular weight: 302.28 g/mol The 3-methylphenyl group offers moderate steric hindrance but lacks the extended aromaticity of the phenylethyl substituent.
Electron-Withdrawing/Donating Modifications
- 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid Molecular formula: C₁₂H₉F₃N₂O₂S Molecular weight: 302.27 g/mol A methyl group at position 4 replaces the trifluoromethyl, reducing electronegativity and altering solubility.
- 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid Molecular formula: C₁₁H₁₀N₂O₂S Molecular weight: 234.28 g/mol The absence of a trifluoromethyl group simplifies the structure, likely decreasing metabolic stability.
Substituent Variations at Position 4
Trifluoromethyl vs. Methyl Groups
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid Molecular formula: C₁₂H₈F₃NO₂S Molecular weight: 287.25 g/mol Melting point: 237–238°C The methyl group at position 4 reduces steric and electronic effects compared to trifluoromethyl, impacting binding interactions.
Halogenated Derivatives
Functional Group Modifications at Position 5
Ester vs. Carboxylic Acid
- Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Molecular formula: C₁₄H₁₃F₃N₂O₂S The ethyl ester derivative improves membrane permeability but requires hydrolysis to the active carboxylic acid form .
Key Comparative Data Table
Biological Activity
The compound 2-[(1-Phenylethyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by the presence of a thiazole ring and a carboxylic acid functional group. Its structure can be represented as follows:
Thiazole derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects. The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.
- Modulation of Signaling Pathways : These compounds may interact with cellular signaling pathways that regulate inflammation and oxidative stress.
1. Antidiabetic Effects
Recent studies have shown that thiazole derivatives can improve insulin sensitivity and lipid profiles in diabetic models. For instance, a related thiazole compound demonstrated significant reductions in serum glucose levels and improved insulin resistance in streptozotocin-induced diabetic rats. The administration of this compound resulted in:
- Decreased Serum Glucose Levels : A significant reduction in hyperglycemia was observed after treatment.
- Improved Lipid Profiles : The levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) were significantly lowered after treatment with the thiazole derivative.
2. Antioxidant Activity
The antioxidant properties of thiazole derivatives are well-documented. They scavenge free radicals and reduce oxidative stress markers such as malondialdehyde (MDA). Studies have shown that treatment with these compounds increases levels of:
- Glutathione (GSH)
- Catalase (CAT)
- Superoxide Dismutase (SOD)
These changes indicate a protective effect against oxidative damage.
3. Anti-inflammatory Effects
Thiazole compounds have been reported to reduce pro-inflammatory cytokines, contributing to their anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation.
Case Studies
Q & A
Q. Key Analytical Validation :
- Purity assessment : Elemental analysis (C, H, N) and HPLC (e.g., >97% purity criteria) .
- Structural confirmation : IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., trifluoromethyl group at δ ~120 ppm in ¹³C), and mass spectrometry .
How can researchers optimize reaction yields under varying catalytic conditions?
Advanced
Yield optimization requires systematic screening of catalysts and solvents:
- Catalysts : Use of morpholine or triethylamine as bases in DMF enhances cyclization efficiency for thiazole cores .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes side reactions .
- Temperature control : Reactions performed at 60–80°C balance kinetic favorability and thermal degradation risks .
Q. Basic
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond: ~1.72 Å in thiazole ring) .
- NMR spectroscopy : Key signals include:
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹) .
How do solution-phase and solid-state structural analyses differ for this compound?
Q. Advanced
- Solution-phase (NMR/CD) :
- Solid-state (X-ray) : Reveals planar thiazole rings and hydrogen-bonding networks (e.g., carboxylic acid dimers) .
Contradiction Note : Solution-phase flexibility may mask rigid conformations observed crystallographically, requiring multi-technique validation .
What biological activities are associated with this thiazole derivative?
Q. Basic
- Antimicrobial : Thiazole derivatives exhibit MIC values <10 µM against Staphylococcus aureus .
- Anticancer : Pyrazole-thiazole hybrids show IC₅₀ ~5 µM in MCF-7 breast cancer cells .
- Enzyme inhibition : Docking studies suggest binding to kinase active sites (e.g., EGFR) via trifluoromethyl and carboxylic acid groups .
What computational approaches predict binding affinity to biological targets?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulates ligand-receptor interactions (e.g., hydrophobic pockets accommodating CF₃ groups) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
How can contradictions in biological activity data be resolved?
Q. Advanced
- Purity reassessment : Contaminants (e.g., unreacted intermediates) may skew results; use preparative HPLC .
- Assay standardization : Compare IC₅₀ under identical conditions (pH, serum concentration) .
- Structural analogs : Test derivatives (e.g., 4-fluorophenyl variants) to isolate pharmacophoric groups .
What are the key physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
